4-Ethyl-1,3-dihydro-2H-indol-2-one 4-Ethyl-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 954117-24-9
VCID: VC21138797
InChI: InChI=1S/C10H11NO/c1-2-7-4-3-5-9-8(7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12)
SMILES: CCC1=C2CC(=O)NC2=CC=C1
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol

4-Ethyl-1,3-dihydro-2H-indol-2-one

CAS No.: 954117-24-9

Cat. No.: VC21138797

Molecular Formula: C10H11NO

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-1,3-dihydro-2H-indol-2-one - 954117-24-9

Specification

CAS No. 954117-24-9
Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
IUPAC Name 4-ethyl-1,3-dihydroindol-2-one
Standard InChI InChI=1S/C10H11NO/c1-2-7-4-3-5-9-8(7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12)
Standard InChI Key SSCHHQOLJQJASK-UHFFFAOYSA-N
SMILES CCC1=C2CC(=O)NC2=CC=C1
Canonical SMILES CCC1=C2CC(=O)NC2=CC=C1

Introduction

Chemical Identity and Basic Properties

4-Ethyl-1,3-dihydro-2H-indol-2-one, also known as 4-Ethylindolin-2-one, is an organic compound belonging to the indolinone family of heterocyclic compounds. This molecule features a bicyclic structure with a five-membered nitrogen-containing ring fused to a benzene ring, with an ethyl group substitution at the 4-position. It has been identified as "Ropinirole Impurity C," indicating its relevance in pharmaceutical quality control .

The compound is characterized by several key physical and chemical properties, as detailed in Table 1:

PropertyValue
CAS Number954117-24-9
Molecular FormulaC₁₀H₁₁NO
Molecular Weight161.2004 g/mol
SMILESCCC1=CC=CC2=C1CC(=O)N2
InChIKeySSCHHQOLJQJASK-UHFFFAOYSA-N
StereochemistryAchiral
Defined Stereocenters0/0

Table 1: Physical and chemical properties of 4-Ethyl-1,3-dihydro-2H-indol-2-one .

The molecular structure features a lactam functional group (cyclic amide) at the 2-position, which is responsible for many of its chemical properties and potential biological interactions. The ethyl substituent at the 4-position differentiates this compound from other indolin-2-one derivatives and influences its lipophilicity and potential pharmacokinetic properties.

Structural Characteristics and Related Compounds

Structural Features

4-Ethyl-1,3-dihydro-2H-indol-2-one possesses a 2-oxindole core structure with an ethyl substitution. The presence of the amide functional group (lactam) makes it potentially capable of hydrogen bonding, which can be significant for biological interactions. The compound is achiral, lacking any stereogenic centers, which simplifies its synthesis and characterization .

Related Indolinone Derivatives

Several structurally related compounds provide context for understanding the properties and potential applications of 4-Ethyl-1,3-dihydro-2H-indol-2-one:

  • 4-Ethyl-3-hydroxyindolin-2-one (C₁₀H₁₁NO₂) features an additional hydroxyl group at the 3-position, which significantly alters its chemical reactivity and potential biological interactions.

  • 4-Ethenyl-1,3-dihydro-2H-indol-2-one (C₁₀H₉NO) contains a vinyl (ethenyl) group instead of an ethyl group, resulting in different physical properties such as higher melting point (262°C) and potential for polymerization reactions due to the unsaturated carbon-carbon bond .

Table 2 presents a comparison of these structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
4-Ethyl-1,3-dihydro-2H-indol-2-oneC₁₀H₁₁NO161.20Base structure
4-Ethyl-3-hydroxyindolin-2-oneC₁₀H₁₁NO₂177.20Hydroxyl group at 3-position
4-Ethenyl-1,3-dihydro-2H-indol-2-oneC₁₀H₉NO159.19Vinyl group instead of ethyl

Table 2: Comparison of 4-Ethyl-1,3-dihydro-2H-indol-2-one with structurally related compounds .

Synthesis Methods

General Synthetic Approaches

While the search results don't provide direct synthetic routes specifically for 4-Ethyl-1,3-dihydro-2H-indol-2-one, general methods for synthesizing analogous indolin-2-one derivatives can be extrapolated based on established organic chemistry techniques.

Based on synthetic routes for similar compounds, potential methods for preparing 4-Ethyl-1,3-dihydro-2H-indol-2-one may include:

  • Starting from appropriately substituted indole derivatives through selective reduction and oxidation steps.

  • Through intramolecular cyclization of appropriately substituted phenethylamine derivatives.

  • Modification of existing indolin-2-one scaffolds by introducing the ethyl group at the 4-position.

Related Synthetic Procedures

The synthesis of related indole derivatives, such as ethyl indol-2-carboxylate derivatives, provides insights into potential synthetic strategies for our target compound. For example, alkylation procedures for ethyl indol-2-carboxylate have been reported:

"A solution of ethyl indol-2-carboxylate (1, 1.0 mmol) and aq. KOH (3.0 mmol) in acetone (10 mL) was stirred at 20 °C for half hour, then the appropriate alkylating agent (1.1 mmol) was added and stirring was continued for 2 h..."

Such procedures could potentially be adapted for the synthesis of 4-Ethyl-1,3-dihydro-2H-indol-2-one by selecting appropriate starting materials and reaction conditions.

Biological Significance and Applications

Pharmaceutical Relevance

The identification of 4-Ethyl-1,3-dihydro-2H-indol-2-one as "Ropinirole Impurity C" indicates its relevance in pharmaceutical quality control . Ropinirole is a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. As an impurity, the presence and levels of 4-Ethyl-1,3-dihydro-2H-indol-2-one would need to be monitored and controlled in pharmaceutical preparations of Ropinirole.

Computational Studies and Molecular Modeling

Research on related indole derivatives provides insights into computational approaches that could be applied to 4-Ethyl-1,3-dihydro-2H-indol-2-one:

"The complete optimization of the molecular geometry of the title compound was carried out. Further, the vibrational assignments and calculation of potential energy distribution (PED) were reported."

Computational methods could potentially be used to:

  • Predict the electronic properties such as HOMO-LUMO energies and gap

  • Assess nonlinear optical (NLO) properties

  • Evaluate drug-likeness parameters

  • Conduct molecular docking studies to predict potential interactions with biological targets

Such computational approaches could provide valuable insights into the potential applications and properties of 4-Ethyl-1,3-dihydro-2H-indol-2-one in the absence of extensive experimental data.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator